cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411882
InChI: InChI=1S/C7H14N2O2S/c1-12(10,11)9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
SMILES: CS(=O)(=O)N1CCC2C1CNC2
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol

cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

CAS No.:

Cat. No.: VC13411882

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole -

Specification

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
IUPAC Name (3aS,6aS)-1-methylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Standard InChI InChI=1S/C7H14N2O2S/c1-12(10,11)9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Standard InChI Key PXQXKWGRKDHSLC-NKWVEPMBSA-N
Isomeric SMILES CS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2
SMILES CS(=O)(=O)N1CCC2C1CNC2
Canonical SMILES CS(=O)(=O)N1CCC2C1CNC2

Introduction

Structural Characterization and Stereochemical Considerations

The core framework of cis-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole consists of two fused pyrrolidine rings, forming a bicyclo[4.3.0]nonane system. The "cis" designation refers to the relative configuration of the methylsulfonyl group and hydrogen atoms at the bridgehead positions (C3a and C6a). Key structural features include:

  • Molecular formula: C₈H₁₆N₂O₂S (calculated for free base)

  • IUPAC name: (3aR,6aS)-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

  • Stereochemistry: The cis configuration imposes spatial constraints that influence conformational flexibility and intermolecular interactions .

Comparative analysis with the structurally analogous cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole dihydrochloride (CAS 1234805-59-4) reveals that methylsulfonyl substitution introduces enhanced polarity and hydrogen-bonding capacity, potentially altering solubility and target affinity.

Synthetic Methodologies and Reaction Pathways

While no explicit synthesis of cis-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is reported, established routes to related diazabicyclo compounds provide a plausible blueprint:

Core Ring Assembly

The octahydropyrrolo[3,4-b]pyrrole scaffold can be constructed via:

  • Cyclocondensation reactions: Employing α,ω-diamines with carbonyl compounds under acidic conditions .

  • Reductive amination: As demonstrated in the synthesis of Boc-protected octahydropyrrolo[3,4-b]pyridines .

Sulfonylation at the Bridgehead Nitrogen

CompoundCAS NumberYield (%)Key ReagentsReference
1-Boc-octahydropyrrolo[3,4-b]pyridine159877-36-871Boc₂O, Et₃N
cis-1-Methyl derivative1234805-59-497Methyl iodide, K₂CO₃

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (DMSO, DMF) due to the sulfonamide group, contrasting with the high aqueous solubility of dihydrochloride salts .

  • Stability: The methylsulfonyl moiety enhances oxidative stability compared to secondary amines, as evidenced by analogous sulfonamides .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 2.8–3.2 ppm (bridgehead protons, multiplicity dependent on coupling constants)

    • δ 3.1 ppm (singlet, SO₂CH₃)

    • δ 1.5–2.2 ppm (methylene protons of pyrrolidine rings)

  • MS (ESI+): Predicted m/z 217.1 [M+H]⁺.

Pharmacological Applications and Biological Activity

Though direct studies are lacking, structural analogs demonstrate promising bioactivity:

Antibacterial Agents

Diazabicyclo derivatives exhibit affinity for bacterial DNA gyrase and topoisomerase IV, as seen in fluoroquinolone hybrids . The methylsulfonyl group may modulate pharmacokinetics by improving membrane permeability.

Central Nervous System (CNS) Targets

The bicyclic amine scaffold is prevalent in neuromodulators. For example, 2,8-diazabicyclo[4.3.0]nonane derivatives act as serotonin receptor ligands .

Table 2: Bioactivity of Related Compounds

CompoundTargetIC₅₀ (nM)Source
(S,S)-2,8-Diazabicyclo[4.3.0]nonane5-HT₂C receptor12.4
1-Boc-octahydropyrrolo[3,4-b]pyridineAntibacterial leadN/A

Future Research Directions

  • Stereoselective synthesis: Developing catalytic asymmetric methods to access enantiopure material.

  • Structure-activity relationships (SAR): Systematic variation of the sulfonyl substituent to optimize target selectivity.

  • Prodrug strategies: Exploring phosphate or ester derivatives to enhance oral bioavailability.

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